2-Bromo-3-methoxypyrazine
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Overview
Description
Scientific Research Applications
Role in Aroma of Vegetables and Wines : Methoxypyrazines, including compounds similar to 2-Bromo-3-methoxypyrazine, contribute to the aroma of various vegetables and wines. They impart a typical vegetative character to these products. For instance, they are significant aroma components in Sauvignon Blanc wine and are responsible for its distinctive vegetative character (Alberts et al., 2016).
Biosynthesis in Grape Berries : Research on methoxypyrazines has identified the key enzymes and genetic pathways involved in their biosynthesis in grape berries. These compounds contribute to herbaceous and green attributes in certain wine varieties like Cabernet Sauvignon (Dunlevy et al., 2013).
Analytical Techniques for Determination : Various analytical methods, including gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry, have been developed for the sensitive quantification of methoxypyrazines in wines. These methods help in understanding the impact of these compounds on wine aroma and flavor (Sidhu et al., 2015).
Influence of Viticultural Practices : Research has shown that viticultural practices, such as vine training, sunlight exposure, and crop level, can significantly influence the concentration of methoxypyrazines in grape musts and wines. This can affect the sensory characteristics of the wine (Dunlevy et al., 2013).
Impact of Packaging and Storage Conditions : Studies have investigated the effects of different closure and packaging options on methoxypyrazine concentrations in wines during aging. These findings are crucial for wine storage and quality management (Blake et al., 2009).
Safety and Hazards
The safety information for “2-Bromo-3-methoxypyrazine” includes the GHS07 pictogram and the signal word "Warning" . The hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .
Relevant Papers
The only relevant paper I found is a study on the autopolymerization of "2-bromo-3-methoxythiophene" . This study analyzed the products and reaction mechanism of the polymerization reaction of “2-bromo-3-methoxythiophene” by investigating the gas, liquid, and solid states using various spectroscopic techniques .
Mechanism of Action
Target of Action
It has been used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein (MAP) kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .
Mode of Action
In the context of its use in the synthesis of p38α map kinase inhibitors, it’s plausible that it may interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
The p38α map kinase, which 2-bromo-3-methoxypyrazine is used to synthesize inhibitors for, plays a role in various cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (tnf-α) and interleukin-1β .
Result of Action
Given its use in the synthesis of p38α map kinase inhibitors, it may contribute to the inhibition of this kinase, potentially affecting the release of pro-inflammatory cytokines .
properties
IUPAC Name |
2-bromo-3-methoxypyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTABKNMXIIQMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672144 |
Source
|
Record name | 2-Bromo-3-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxypyrazine | |
CAS RN |
1209905-41-8 |
Source
|
Record name | 2-Bromo-3-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-methoxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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